1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine
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Overview
Description
1-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine is a complex organic compound with a molecular formula of C21H33N3O and a molecular weight of 343.5062 . This compound features a piperidine and piperazine ring, making it a significant molecule in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine typically involves multi-step organic reactions. One common method includes the reaction of oxan-4-ylmethyl chloride with piperidin-4-yl-4-phenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
1-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Methyl-4-(4-piperidinyl)piperazine: Shares structural similarities but differs in the substituents on the piperidine ring.
4-(4-Methylpiperazin-1-yl)piperidine: Another related compound with variations in the piperazine ring.
Uniqueness: 1-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine stands out due to its unique combination of piperidine and piperazine rings, along with the oxan-4-ylmethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1-[1-(oxan-4-ylmethyl)piperidin-4-yl]-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c1-2-4-20(5-3-1)23-12-14-24(15-13-23)21-6-10-22(11-7-21)18-19-8-16-25-17-9-19/h1-5,19,21H,6-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJCPBRCEJJABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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